molecular formula C14H21O4P B1620082 Diethyl 2-oxo-4-phenylbutylphosphonate CAS No. 40601-45-4

Diethyl 2-oxo-4-phenylbutylphosphonate

Cat. No.: B1620082
CAS No.: 40601-45-4
M. Wt: 284.29 g/mol
InChI Key: OPUBZGIAZKLPDK-UHFFFAOYSA-N
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Description

Diethyl 2-oxo-4-phenylbutylphosphonate is an organophosphorus compound with the molecular formula C14H21O4P. It is a diethyl ester of phosphonic acid and features a phenyl group attached to a butyl chain with a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-oxo-4-phenylbutylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. This method is efficient and widely used in organic synthesis . Another method involves the acylation of methylphosphonates, which includes metalation followed by reaction with acetyl chloride or its synthetic equivalent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons.

Mechanism of Action

The mechanism of action of diethyl 2-oxo-4-phenylbutylphosphonate involves its interaction with specific molecular targets and pathways. The compound can undergo biocatalytic reduction to form chiral alcohols, which are important intermediates in various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Diethyl 2-oxo-4-phenylbutylphosphonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a phenyl group and a ketone functional group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

Properties

IUPAC Name

1-diethoxyphosphoryl-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21O4P/c1-3-17-19(16,18-4-2)12-14(15)11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUBZGIAZKLPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)CCC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342323
Record name Diethyl 2-oxo-4-phenylbutylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40601-45-4
Record name Diethyl 2-oxo-4-phenylbutylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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